molecular formula C10H12N4 B3007444 N-isopropylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2309727-50-0

N-isopropylpyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B3007444
CAS No.: 2309727-50-0
M. Wt: 188.234
InChI Key: AERMBKNTCGSRFS-UHFFFAOYSA-N
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Description

N-Isopropylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidin-4-amine core with an isopropyl substituent at the N-position. These analogs are often optimized for kinase inhibition, particularly targeting mTOR, CDPK1, and Src family kinases. The isopropyl group is a common substituent in such compounds, influencing pharmacokinetics and target binding .

Properties

IUPAC Name

N-propan-2-ylpyrido[3,4-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7(2)14-10-8-3-4-11-5-9(8)12-6-13-10/h3-7H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERMBKNTCGSRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropylpyrido[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with isopropyl isocyanate under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-isopropylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

N-isopropylpyrido[3,4-d]pyrimidin-4-amine belongs to a class of compounds known as pyridopyrimidines. These compounds have demonstrated various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of pyridopyrimidine can inhibit specific kinases involved in cancer progression, such as MAP4K4, which plays a role in tumor cell migration and invasion . The ability to inhibit angiogenesis—the formation of new blood vessels from existing ones—further supports its potential in cancer therapy .
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation, which is a contributing factor in many chronic diseases .
  • Antimicrobial Properties : Some derivatives have been explored for their antibacterial and antiviral activities, making them candidates for treating infectious diseases .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound and its analogs:

StudyFocusFindings
Collins et al. (2006)MAP4K4 InhibitionDemonstrated that RNAi targeting MAP4K4 inhibited the migration and invasion of ovarian cancer cells in vitro.
Sharma et al. (2019)Antimicrobial ActivityReported that pyrimido[4,5-d]pyrimidines exhibit significant antimicrobial properties against various pathogens .
Burch et al. (2018)Synthesis and ActivitySynthesized a series of pyridopyrimidine derivatives showing enhanced anticancer properties compared to existing treatments .

Mechanism of Action

The mechanism of action of N-isopropylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various cellular pathways, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are prominent in drug discovery due to their versatility in targeting diverse kinases. Below is a detailed comparison of key analogs:

mTOR Inhibitors

Compound Substituents Target (IC50) Selectivity Clinical Stage Reference
OSI-027 (R39) Pyrazolo[3,4-d]pyrimidin-4-amine core mTORC1 (22 nM), mTORC2 (65 nM) >100-fold selectivity over PI3Ks Phase I
OXA-01 (R40) Pyrazolo[3,4-d]pyrimidin-4-amine core mTOR (4 nM), PI3K (190 nM) Partial PI3K inhibition Preclinical
MLN0128 Benzoxazole-pyrazolo hybrid mTORC1/2 dual inhibitor Broad antitumor activity Phase II
  • Structural Insights : OSI-027 and OXA-01 retain the pyrazolo core but differ in substituents, impacting mTOR vs. PI3K selectivity. MLN0128 incorporates a benzoxazole moiety, enhancing mTORC1/2 inhibition .
  • Pharmacology: OSI-027 shows oral bioavailability and potent antitumor effects in xenograft models, while MLN0128 is in trials for breast cancer and hematologic malignancies .

CDPK1 Inhibitors

Compound Core Scaffold Target (IC50) Selectivity Reference
PrP-based analogs Pyrrolo[2,3-d]pyrimidin-4-amine CpCDPK1, TgCDPK1 (nM) Selective over Src/ABL kinases
  • Design : CDPK1 inhibitors replace pyrazolo with pyrrolo cores but retain the 4-amine group. This modification enhances selectivity for protozoan kinases over mammalian counterparts .

Src Kinase Inhibitors

Compound Substituents Target Function Reference
PP2 3-(4-Chlorophenyl)-tert-butyl Src family kinases ATP-competitive inhibitor
PP3 1-Phenyl (inactive analog) None Negative control
  • Mechanism : PP2 binds the hydrophobic pocket near the ATP-binding cleft, blocking catalytic activity. Its inactivity in structural analogs (e.g., PP3) validates target specificity .

hGGPPS Inhibitors

Compound Substituents Target Key Feature Reference
N1-alkylated analogs Methyl, ethyl, isopropyl hGGPPS Improved pharmacokinetics
  • SAR : N1-alkylation (e.g., isopropyl) enhances metabolic stability and potency in preclinical models .

Structural and Functional Analysis

  • Core Scaffold : Pyrazolo[3,4-d]pyrimidin-4-amine derivatives adopt a "C-shaped" conformation, critical for binding kinase hinge regions. Modifications at N1, C3, or N4 alter potency and selectivity .
  • Isopropyl Group Impact : The bulky isopropyl substituent at N1 (e.g., in 1-isopropyl-3-phenylethynyl analogs) improves oral bioavailability and target residence time .

Biological Activity

N-isopropylpyrido[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious disease contexts. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The initial steps often include the formation of the pyrido[3,4-d]pyrimidine core followed by the introduction of the isopropyl group at the nitrogen position. Various synthetic pathways have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cancer cell lines. In particular:

  • Inhibition of RET Kinase : A derivative exhibiting similar structural features was reported to inhibit aberrant RET kinase signaling in thyroid cancer models. This compound demonstrated high selectivity against RET gatekeeper mutants, which are resistant to existing therapies like cabozantinib and vandetanib. It not only blocked cellular autophosphorylation but also induced apoptosis in thyroid cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Related pyrido[3,4-d]pyrimidine derivatives have shown moderate to strong activity against various pathogens:

  • Activity Against Leukemia Cells : Some analogs exhibited significant growth inhibition against L1210 leukemia and human leukemic myeloblasts, indicating potential use in hematological malignancies .
  • Broad-Spectrum Antimicrobial Effects : Other studies have noted activity against a range of Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several proposed mechanisms include:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for tumor growth and survival.
  • Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells through the modulation of key signaling pathways.
  • Cell Cycle Arrest : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, further contributing to their antitumor effects.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound and its analogs:

StudyFocusKey Findings
Antileukemic ActivityModerate to very good growth inhibition in L1210 leukemia cells.
RET Kinase InhibitionHighly selective inhibitor for RET mutants; induces apoptosis in thyroid cancer cells.
MAP4K4 InhibitionPotential role in inhibiting tumor cell migration/invasion linked to MAP4K4 expression levels.

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